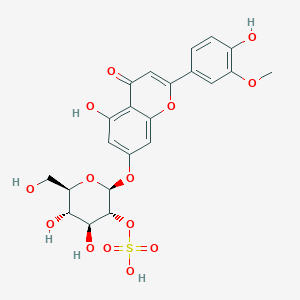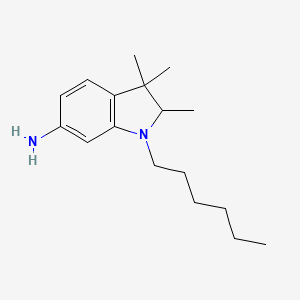
6-Amino-1-hexyl-2,3,3-trimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-hexyl-2,3,3-trimethylindoline is an organic compound with the molecular formula C16H26N2. It is a derivative of indoline, characterized by the presence of an amino group at the 6th position, a hexyl chain at the 1st position, and three methyl groups at the 2nd and 3rd positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Amino-1-hexyl-2,3,3-trimethylindoline can be synthesized through a multi-step process. One common method involves the nitration of 1-hexyl-2,3,3-trimethylindoline to form a nitro derivative, which is then reduced to yield the amino compound. The nitration reaction typically uses nitric acid as the nitrating agent, and the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-hexyl-2,3,3-trimethylindoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indoline derivatives.
Aplicaciones Científicas De Investigación
6-Amino-1-hexyl-2,3,3-trimethylindoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-hexyl-2,3,3-trimethylindoline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3-Trimethylindolenine: An indole derivative used in the synthesis of cyanine dyes.
1,3,3-Trimethyl-2-methyleneindoline: Another indoline derivative with applications in organic synthesis.
Uniqueness
6-Amino-1-hexyl-2,3,3-trimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexyl chain and multiple methyl groups enhances its lipophilicity, making it suitable for applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C17H28N2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-hexyl-2,3,3-trimethyl-2H-indol-6-amine |
InChI |
InChI=1S/C17H28N2/c1-5-6-7-8-11-19-13(2)17(3,4)15-10-9-14(18)12-16(15)19/h9-10,12-13H,5-8,11,18H2,1-4H3 |
Clave InChI |
PRGBKWJCHFNHKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(C(C2=C1C=C(C=C2)N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


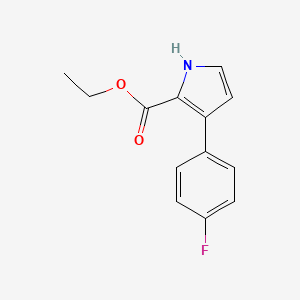


![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)



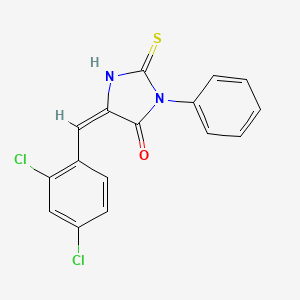
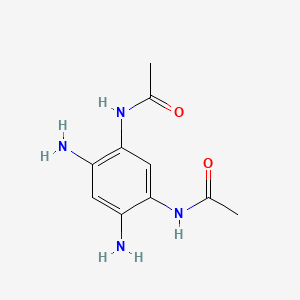

![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)


